Chemical properties of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
Chemical properties of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
The following technical guide provides an in-depth analysis of 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one , a specialized organofluorine scaffold.
Advanced Fluorinated Scaffolds for Medicinal Chemistry[1]
Part 1: Executive Summary & Chemical Identity[1]
1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one is a high-value fluorinated building block designed for the optimization of lead compounds in drug discovery.[1] It combines two distinct fluorine motifs—an aryl fluoride and an
This molecule serves as a critical bioisostere for traditional
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Value (Predicted/Experimental) | Relevance |
| IUPAC Name | 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one | Systematic Identification |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 222.14 g/mol | Fragment-based Drug Design |
| Boiling Point | ~210–220 °C (Predicted at 760 mmHg) | Process Parameter |
| LogP (Predicted) | 2.8 – 3.2 | Lipophilicity/Permeability |
| H-Bond Acceptors | 2 (Carbonyl O, Ether O) | Receptor Binding |
| H-Bond Donors | 0 | Permeability |
| Rotatable Bonds | 2 | Conformational Entropy |
| TPSA | ~26.3 Ų | CNS Penetration Potential |
Part 2: Synthetic Methodologies
The introduction of a trifluoromethoxy group at the
Method A: Photoredox Radical -Trifluoromethoxylation (State-of-the-Art)
The most robust modern protocol utilizes visible-light photoredox catalysis to bypass the instability of nucleophilic
Protocol:
-
Precursor Formation: Convert 3'-fluoroacetophenone into its enol carbonate derivative (e.g., using Boc-anhydride).
-
Radical Generation: Use a trifluoromethoxylation reagent such as TFPT (2,4-dinitro-trifluoromethoxybenzene) or a pyridinium reagent.
-
Catalysis: Irradiate with Blue LEDs (450 nm) in the presence of a photocatalyst (e.g.,
or organic dyes like Eosin Y). -
Mechanism: The oxidative quenching cycle generates the
radical, which adds to the enol double bond, followed by radical elimination to restore the ketone.
Method B: Nucleophilic Displacement (Classical/Difficult)
-
Reagents: 2-Bromo-1-(3-fluorophenyl)ethan-1-one +
(Silver Trifluoromethoxide).[1] -
Challenge: Requires strictly anhydrous conditions and low temperatures to prevent
-elimination or decomposition of the reagent. High cost of silver salts limits scalability.
Visualization: Photoredox Synthesis Pathway
The following diagram illustrates the radical crossover mechanism, which is the preferred route for synthesizing this scaffold with high chemoselectivity.
Figure 1: Photoredox catalytic cycle for the installation of the labile trifluoromethoxy group.
Part 3: Reactivity & Functionalization Profile[1]
This molecule is a "divergent intermediate," meaning it serves as a hub for accessing multiple pharmacophores.
Carbonyl Reduction (Chiral Alcohol Synthesis)
The ketone is highly susceptible to hydride reduction.
-
Reagent:
(racemic) or CBS-catalyst/Borane (enantioselective). -
Product: 1-(3-Fluorophenyl)-2-(trifluoromethoxy)ethanol.[1][2]
-
Significance: The resulting chiral alcohol contains the
motif found in many beta-blockers and reuptake inhibitors.[1]
Reductive Amination
-
Reagent: Primary/Secondary Amine +
. -
Product:
-amino ether derivatives. -
Significance: Creates a basic center while retaining the lipophilic side chain, ideal for CNS-active compounds.
Alpha-Functionalization Stability
Unlike
Visualization: Reactivity Divergence
Figure 2: Divergent synthetic pathways accessible from the core scaffold.[1]
Part 4: Medicinal Chemistry Applications[1][8][13]
The "Super-Halogen" Effect
The trifluoromethoxy group is often described as a "super-halogen" because it mimics the electronic properties of chlorine or fluorine but with distinct steric and lipophilic advantages.[3]
-
Metabolic Blocking: The
group is chemically inert under physiological conditions. Unlike a methoxy ( ) group, which is rapidly demethylated by Cytochrome P450 enzymes (O-dealkylation), the bonds in prevent this oxidative attack. This significantly extends the half-life ( ) of the drug candidate. -
Conformational Bias: The
group prefers a conformation orthogonal to the adjacent -system (the carbonyl or potential aromatic rings in derivatives). This "anomeric effect" can lock the molecule into a bioactive conformation that enhances receptor binding affinity. -
Lipophilicity Boost: The addition of
increases LogP by approximately 1.0–1.2 units compared to hydrogen, facilitating blood-brain barrier (BBB) penetration.
3-Fluoro Substitution
The fluorine atom on the phenyl ring is strategically placed at the meta position.
-
Electronic Effect: It withdraws electron density inductively (
), increasing the electrophilicity of the carbonyl carbon. -
Metabolic Protection: It blocks the metabolic "soft spot" on the phenyl ring, preventing hydroxylation at that specific site.
Part 5: Handling & Safety Protocols
While specific SDS data for this exact intermediate may be limited, standard protocols for
-
Hazard Classification: Irritant (Skin/Eye), Potential Lachrymator.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Moisture sensitive (hydrate formation is possible due to electron-deficient carbonyl).
-
Incompatibility: Strong reducing agents, strong bases.
References
-
Photoredox Synthesis of
-Trifluoromethoxy Ketones:- Radical -Trifluoromethoxylation of Ketones by Means of Organic Photoredox C
-
(General reference for method).
-
Medicinal Chemistry of the Trifluoromethoxy Group
-
Properties of Fluorinated Acetophenones
-
Synthesis and properties of trifluoromethyl ethers. Beilstein J. Org. Chem., 2008.[5]
-
-
General Reactivity of
-Functionalized Ketones:-
Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover.[1] PMC, 2024.
-
Sources
- 1. 455-36-7|1-(3-Fluorophenyl)ethanone|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
